A Technical Guide to the Isolation of Pharacine from Cytophaga sp.
A Technical Guide to the Isolation of Pharacine from Cytophaga sp.
This guide provides a comprehensive overview of the isolation and characterization of Pharacine, a natural p-cyclophane, from the marine bacterium Cytophaga sp. strain AM13.1. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of natural product discovery.
Introduction
Pharacine is a symmetrical p-cyclophane discovered during a screening of microorganisms from the North Sea.[1] It was isolated from the ethyl acetate extract of Cytophaga sp. strain AM13.1.[1][2][3] Alongside Pharacine, several other known and novel indole derivatives were also identified.[1][2][3] Notably, initial biological screenings of Pharacine did not reveal any significant activity against a panel of microalgae, fungi, and bacteria.[1][4] This guide details the experimental procedures for the isolation and purification of this unique natural product.
Physicochemical and Spectroscopic Data of Pharacine
A summary of the key quantitative data for Pharacine is presented in Table 1. This includes its molecular formula, mass, and other physicochemical properties.
| Property | Value |
| Molecular Formula | C₂₄H₂₄O₈ |
| Molecular Weight | 440.4 g/mol |
| Monoisotopic Mass | 440.14711772 Da |
| Appearance | Colorless solid |
| UV (MeOH) λmax (log ε) | 205 (4.50), 242 (4.23) nm |
| IR (KBr) νmax | 2962, 1712, 1612, 1508, 1459, 1410, 1275, 1108, 1045, 1018, 878, 835, 755 cm⁻¹ |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.12 (s, 4H), 4.45 (t, J = 5.5 Hz, 4H), 2.05 (t, J = 5.5 Hz, 4H) |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ (ppm): 165.8 (C=O), 138.2 (C), 133.8 (C), 129.5 (CH), 65.0 (CH₂), 25.8 (CH₂) |
| EIMS m/z (%) | 440 (M⁺, 1), 220 (12), 192 (10), 164 (100), 149 (45), 121 (8), 104 (10), 91 (5), 76 (8), 65 (5), 55 (10) |
| HREIMS | m/z 440.1471 (M⁺, C₂₄H₂₄O₈; calc. 440.1471) |
Experimental Protocols
The following sections provide a detailed methodology for the isolation of Pharacine from Cytophaga sp. strain AM13.1.
Isolation and Cultivation of Cytophaga sp. Strain AM13.1
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Strain Isolation : Cytophaga sp. strain AM13.1 was isolated from a 30 L water sample collected approximately 2 km offshore from the island of Helgoland, Germany, at a depth of 10 m.[1] The water sample was filtered through a nylon mesh filter (5 µm pore size) and stored at 4 °C in the dark for one year.[1] An aliquot of 20 mL was then enriched with M13 medium components (0.25 g/L yeast extract, 0.25 g/L peptone, 0.25 g/L glucose).[1]
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Fermentation : Ten 1 L Erlenmeyer flasks, each containing 200 mL of Luria-Bertani (LB) medium adjusted to pH 7.2, were inoculated with the producing strain.[1] These seed cultures were incubated at 29 °C for 72 hours with shaking at 120 rpm. The seed cultures were then used to inoculate a 20 L fermenter containing LB medium.[1] The fermentation was carried out for 3 days at 29 °C with agitation at 120 rpm.[1] The pH was maintained at 6.5 through the automated addition of 2 N NaOH and 2 N HCl.[1] Sterile air was supplied at a rate of 5 L/min, and Niax PPG 2025 was used as an antifoaming agent.[1]
Extraction of Secondary Metabolites
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The culture broth was mixed with approximately 1 kg of diatomaceous earth and filtered using a press filter.[1]
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The culture filtrate and the biomass were extracted separately with ethyl acetate.[1]
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The biomass was additionally extracted with acetone.[1]
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The organic phases from all extractions were combined and evaporated to dryness, yielding 13.2 g of crude extract.[1]
Isolation of Pharacine
The crude extract was subjected to a multi-step chromatographic purification process:
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Initial Fractionation : The crude extract was chromatographed on a silica gel column (120 g, 60 x 4 cm) using a gradient of n-hexane/ethyl acetate (1:0 to 0:1) followed by ethyl acetate/methanol (1:0 to 0:1).[1] This resulted in the collection of 10 fractions.[1]
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Fraction 4 Purification : Fraction 4 (1.1 g) was further purified by silica gel column chromatography (50 g, 55 x 2.5 cm) with a solvent system of n-hexane/ethyl acetate (7:3), yielding 7 sub-fractions.[1]
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Fraction 4.4 Purification : Sub-fraction 4.4 (120 mg) was subjected to preparative thin-layer chromatography (PTLC) on silica gel with n-hexane/ethyl acetate (7:3) to yield 5 mg of Pharacine as colorless needles.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of Pharacine and the logical relationship of the isolated compounds to their biological activity screening.
Caption: Experimental workflow for the isolation of Pharacine.
Caption: Biological activity screening of isolated compounds.
Conclusion
This technical guide outlines the detailed procedures for the isolation of Pharacine from Cytophaga sp. AM13.1. While Pharacine did not exhibit biological activity in the initial screens, its unique p-cyclophane structure warrants further investigation. The methodologies described herein can serve as a valuable resource for natural product chemists and microbiologists interested in exploring the secondary metabolites of marine bacteria. The lack of initial biological activity does not preclude the possibility of other, untested pharmacological properties, and further screening of this compound is encouraged.
References
- 1. Pharacine | C24H24O8 | CID 10455912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. PubChemLite - Pharacine (C24H24O8) [pubchemlite.lcsb.uni.lu]
- 4. Pharacine, a natural p-cyclophane and other indole derivatives from Cytophaga sp. strain AM13.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
